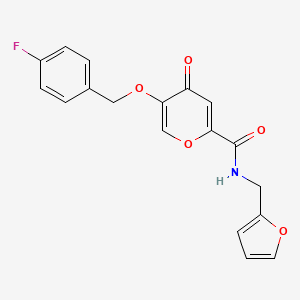

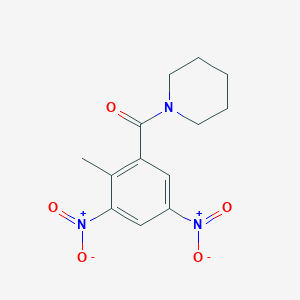

5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Potential

Research on similar compounds to 5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has shown antimicrobial and antioxidant properties. For instance, 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives, a similar class of compounds, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibited notable antimicrobial potency and strong antioxidant activity, suggesting their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Pharmacological Evaluation

Another study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, similar to the compound . The study involved docking against targets including epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), followed by the investigation of these compounds for toxicity, tumor inhibition, and antioxidant potential. Some compounds showed binding and inhibitory effects in all assays, with good affinity for COX-2, which correlated to their analgesic and anti-inflammatory effects (Faheem, 2018).

Antitubercular and Antioxidant Activities

A series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, structurally related to the compound , were synthesized and evaluated for their antitubercular and antioxidant activities. These compounds showed good antitubercular activity against Mycobacterium tuberculosis, although they exhibited poor antioxidant activity (Prathap et al., 2014).

Cholinesterase Inhibition and Molecular Docking Study

A study on 2,5-Disubstituted 1,3,4-oxadiazoles, closely related to the compound , designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), revealed their moderate dual inhibition with notable IC50 values. Molecular docking suggested that these compounds could block the entry into the enzyme gorge and catalytic site, indicating their potential for treating dementias and myasthenia gravis (Pflégr et al., 2022).

Anticancer and Antiangiogenic Effects

A related study synthesized thioxothiazolidin-4-one derivatives containing oxadiazol and evaluated their in vivo anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number, demonstrating strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting potential candidates for anticancer therapy (Chandrappa et al., 2010).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole' involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole with 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in the presence of a base and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole", "3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable eluent to obtain the desired product." ] } | |

CAS-Nummer |

1187345-99-8 |

Molekularformel |

C24H26N4O5 |

Molekulargewicht |

450.495 |

IUPAC-Name |

5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C24H26N4O5/c1-5-6-11-32-17-9-7-15(8-10-17)18-14-19(27-26-18)24-25-23(28-33-24)16-12-20(29-2)22(31-4)21(13-16)30-3/h7-10,12-14H,5-6,11H2,1-4H3,(H,26,27) |

InChI-Schlüssel |

JYWPFXWDTZLRIU-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(furan-2-yl)methyl]-3-(oxan-4-yl)-1-(3-phenylpropyl)urea](/img/structure/B2550936.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2550947.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2550951.png)